
3-(3,4-Dimethylphenyl)prop-2-yn-1-ol
描述
3-(3,4-Dimethylphenyl)prop-2-yn-1-ol is an organic compound with the molecular formula C11H12O It is a propargylic alcohol, characterized by the presence of a hydroxyl group (-OH) attached to a carbon-carbon triple bond (alkyne) and a phenyl ring substituted with two methyl groups at the 3 and 4 positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dimethylphenyl)prop-2-yn-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dimethylbenzaldehyde and propargyl bromide.
Grignard Reaction: The 3,4-dimethylbenzaldehyde is reacted with propargyl bromide in the presence of magnesium to form a Grignard reagent.
Hydrolysis: The Grignard reagent is then hydrolyzed to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.
化学反应分析
Types of Reactions
3-(3,4-Dimethylphenyl)prop-2-yn-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of an aldehyde or ketone.
Reduction: The alkyne group can be reduced to form an alkene or alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for converting the hydroxyl group to a halide.
Major Products
Oxidation: Formation of 3-(3,4-dimethylphenyl)prop-2-yn-1-al (aldehyde) or 3-(3,4-dimethylphenyl)prop-2-yn-1-one (ketone).
Reduction: Formation of 3-(3,4-dimethylphenyl)prop-2-en-1-ol (alkene) or 3-(3,4-dimethylphenyl)propan-1-ol (alkane).
Substitution: Formation of 3-(3,4-dimethylphenyl)prop-2-yn-1-chloride or 3-(3,4-dimethylphenyl)prop-2-yn-1-bromide.
科学研究应用
3-(3,4-Dimethylphenyl)prop-2-yn-1-ol has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of new materials and as a building block in the synthesis of complex molecules.
作用机制
The mechanism of action of 3-(3,4-Dimethylphenyl)prop-2-yn-1-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in various biological processes.
Pathways: It can modulate signaling pathways related to cell growth, apoptosis, and metabolism.
相似化合物的比较
Similar Compounds
Propargyl Alcohol (Prop-2-yn-1-ol): A simpler analog with similar reactivity but lacking the phenyl and methyl groups.
3-(4-Methoxyphenyl)prop-2-yn-1-ol: A compound with a methoxy group instead of methyl groups on the phenyl ring.
Uniqueness
3-(3,4-Dimethylphenyl)prop-2-yn-1-ol is unique due to the presence of both methyl groups on the phenyl ring, which can influence its reactivity and biological activity. The specific substitution pattern can affect its interaction with molecular targets and its overall chemical behavior.
属性
IUPAC Name |
3-(3,4-dimethylphenyl)prop-2-yn-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c1-9-5-6-11(4-3-7-12)8-10(9)2/h5-6,8,12H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMLGLWDGIFAPEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C#CCO)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details














Synthesis routes and methods II
Procedure details










体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
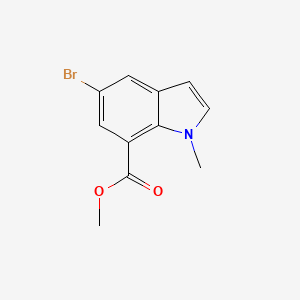
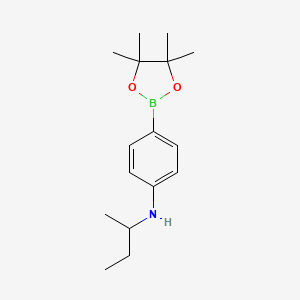
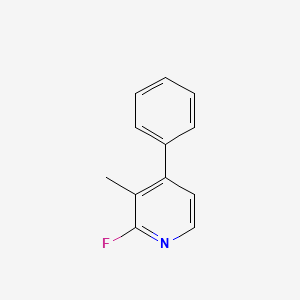
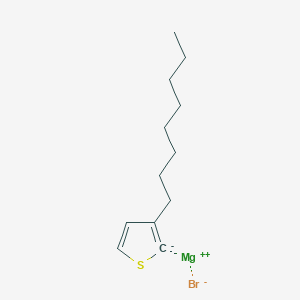
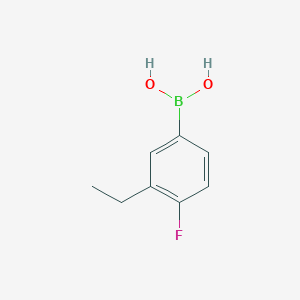
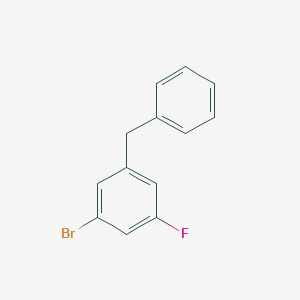
![3-Hydroxy-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B6322600.png)
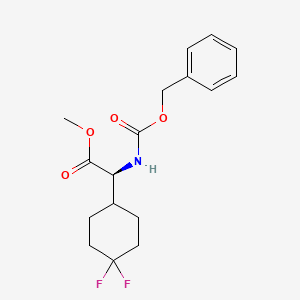
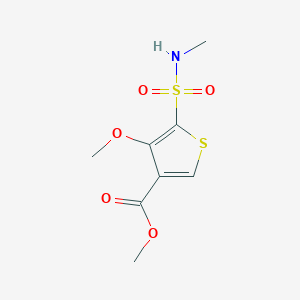
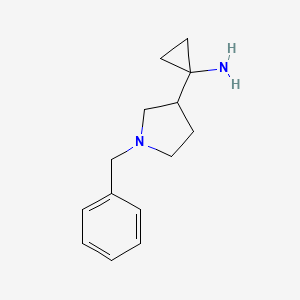
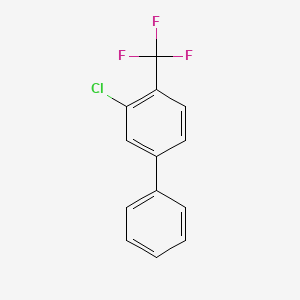
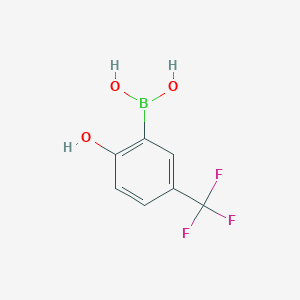
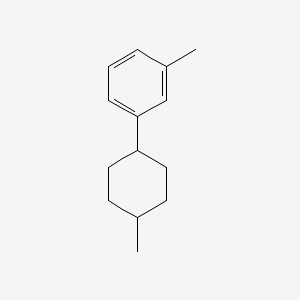
![4-Chloro-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B6322625.png)
